molecular formula C22H18N6O3S B2520982 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide CAS No. 952805-07-1

4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide

Cat. No.: B2520982
CAS No.: 952805-07-1
M. Wt: 446.49
InChI Key: NMTRWQCNZRHQHH-UHFFFAOYSA-N
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Description

4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.49. The purity is usually 95%.
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Biological Activity

The compound 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing available literature and research findings.

Structural Overview

The compound features a unique structure composed of multiple heterocyclic rings, which are often associated with various pharmacological properties. The presence of the pyrazolo , thiazolo , and pyrimidin moieties suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .

Antitumor Activity

The structural components of the compound suggest potential antitumor activity. Pyrazolo[3,4-d]thiazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For example, similar compounds have been evaluated for their inhibitory effects on DNA gyrase and other critical enzymes involved in bacterial replication. The binding interactions of these compounds often involve hydrogen bonds and pi-stacking interactions that enhance their inhibitory potency .

Case Studies

  • Antibacterial Efficacy : A study focused on thiazolo[4,5-b]pyridine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. The most active compound was found to interact strongly with DNA gyrase, highlighting the importance of structural configuration in determining biological efficacy .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of similar compounds on human cell lines (e.g., HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles, suggesting that these compounds could be developed into potential therapeutic agents for cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Compound 3gAntibacterial0.21
Compound 3fCytotoxicityVaries
Compound 3cEnzyme InhibitionVaries

Properties

IUPAC Name

4-[[2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c23-19(30)13-6-8-14(9-7-13)25-18(29)10-16-12-32-22-26-20-17(21(31)27(16)22)11-24-28(20)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H2,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRWQCNZRHQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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